REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C1C(=O)N([Br:18])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>ClC1C=CC=CC=1>[Br:18][CH2:10][C:9]1[C:2]([Cl:1])=[C:3]([CH:6]=[CH:7][CH:8]=1)[C:4]#[N:5]
|
Name
|
|
Quantity
|
6.6 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC=C1C
|
Name
|
|
Quantity
|
7.9 mmol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.66 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added at once still at 50° C
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was redissolved in Et2O
|
Type
|
WASH
|
Details
|
washed 3 times with 1N HCl soln
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over MgSO4 and conc. in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification with CC (0-15% EtOAc/Hept)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |